2-Chloro-6-methylbenzenesulfonyl chloride
Overview
Description
2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound with the chemical formula C7H6Cl2O2S. It is a white solid crystal that is insoluble in water at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
2-Chloro-6-methylbenzenesulfonyl chloride is typically synthesized by reacting p-methylbenzenesulfonyl chloride with thionyl chloride. The reaction is usually carried out at room temperature, and the 6-methyl position is selectively substituted . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
2-Chloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, it can potentially undergo these reactions under suitable conditions.
Common Reagents and Conditions: Typical reagents include thionyl chloride for synthesis and various nucleophiles for substitution reactions. The reaction conditions often involve room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific nucleophiles used in substitution reactions, leading to a variety of sulfonyl derivatives.
Scientific Research Applications
2-Chloro-6-methylbenzenesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-6-methylbenzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2-Chloro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the chloro and methyl substituents, making it less reactive in certain substitution reactions.
p-Toluenesulfonyl chloride: Similar but lacks the chloro substituent, affecting its reactivity and applications.
2-Chlorobenzenesulfonyl chloride: Lacks the methyl group, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.
Biological Activity
2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is a sulfonyl chloride derivative, characterized by a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring. Its structural formula is with a molecular weight of 205.66 g/mol. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The biological activity of this compound primarily stems from its ability to form sulfonamide derivatives upon reaction with amines or ammonia. Sulfonamides are known for their antibacterial properties, functioning through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism renders them effective against various Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research indicates that compounds derived from this compound exhibit significant antibacterial properties. The sulfonamide group allows these compounds to inhibit bacterial growth effectively. Studies have shown that similar compounds can also possess antitumor and anti-inflammatory activities, suggesting a broader therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including direct sulfonation reactions. The compound can be further reacted to yield various derivatives, such as sulfonamides, which enhance its biological activity profile.
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at position 2 | Antibacterial, potential antitumor |
2-Chloro-6-methylbenzenesulfonamide | Derived from above compound | Antibacterial, antitumor |
4-Fluorobenzenesulfonyl chloride | Fluorine at para position | Varies; less reactive than chlorinated versions |
Case Studies
While specific case studies on this compound are sparse, literature on related sulfonamide compounds provides insights into their biological efficacy:
- Antibacterial Studies : A study highlighted the effectiveness of sulfonamide derivatives against common bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Research on structurally similar compounds has shown promising results in reducing tumor cell proliferation in various cancer models, indicating potential applications in oncology.
- Enzyme Interaction : Investigations into enzyme interactions reveal that sulfonamide compounds may influence metabolic pathways in both bacteria and human cells, leading to therapeutic benefits or side effects .
Safety and Toxicity
The handling of this compound requires caution due to its corrosive nature. It is known to cause severe skin burns and eye damage upon contact. Proper safety measures should be implemented when working with this compound in laboratory settings .
Properties
IUPAC Name |
2-chloro-6-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZVTWCAGCLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577476 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-37-2 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25300-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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